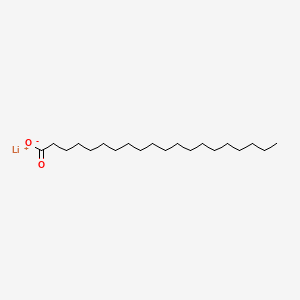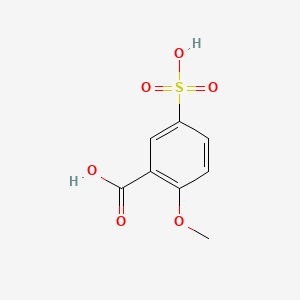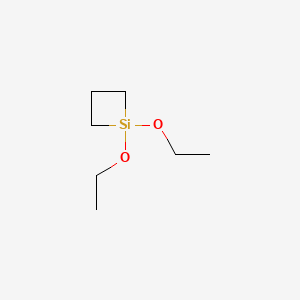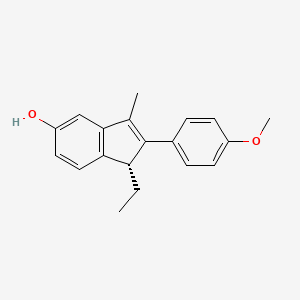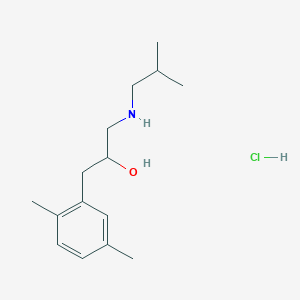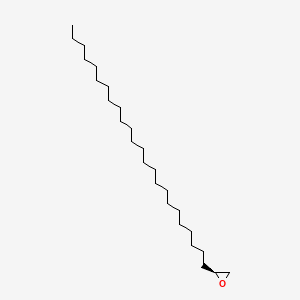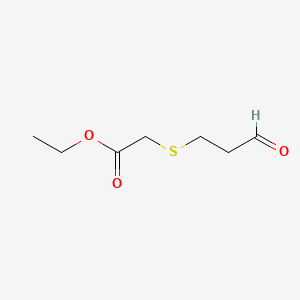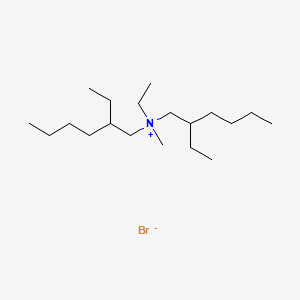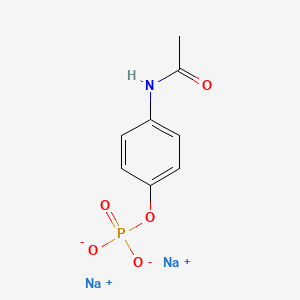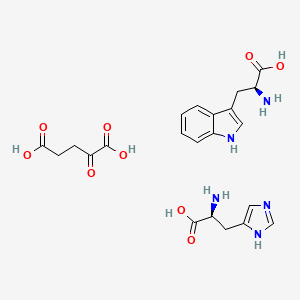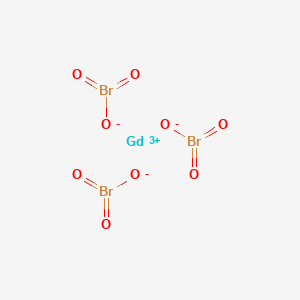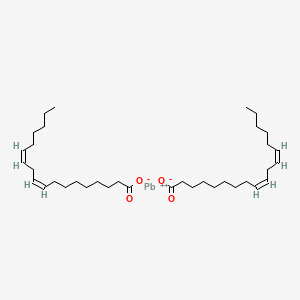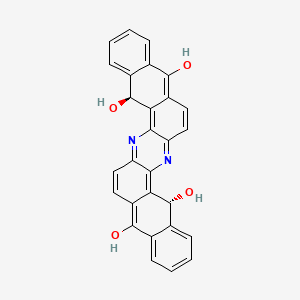
9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- is an organic compound with the molecular formula C₁₄H₈O₄. This compound is a derivative of anthraquinone, characterized by the presence of hydroxyl groups at specific positions on the anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- typically involves the oxidative dehydrogenation of precursor compounds. One common method includes the use of silver (I) oxide in 1,4-dioxane to convert specific anthracene derivatives into the desired dihydroxyanthraquinone . The reaction conditions often require controlled temperatures and the presence of oxidizing agents to facilitate the formation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar oxidative processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the anthraquinone core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Silver (I) oxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- involves its interaction with molecular targets such as enzymes and DNA. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or the induction of DNA damage, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxyanthraquinone (Alizarin): Known for its use as a dye.
1,4-Dihydroxyanthraquinone (Quinizarin): Used in the production of dyes and pigments.
1,8-Dihydroxyanthraquinone (Dantron): Studied for its laxative properties.
Uniqueness
9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
73545-20-7 |
|---|---|
Molecular Formula |
C28H18N2O4 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(5S,20R)-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3,6,8,10,12,14,16,18,21,23,25,27,29-tetradecaene-5,12,20,27-tetrol |
InChI |
InChI=1S/C28H18N2O4/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)9-11-19-23(21)29-20-12-10-18-22(24(20)30-19)28(34)16-8-4-2-6-14(16)26(18)32/h1-12,27-28,31-34H/t27-,28+ |
InChI Key |
VGLPOZUMOIZVRX-HNRBIFIRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@H](C3=C4C(=NC5=C6[C@H](C7=CC=CC=C7C(=C6C=CC5=N4)O)O)C=CC3=C2O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C4C(=NC5=C6C(C7=CC=CC=C7C(=C6C=CC5=N4)O)O)C=CC3=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


